3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one
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Overview
Description
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one is an organic compound that features a unique structure with a dithiolane ring and a diphenylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one typically involves the reaction of 4,4-diphenylbutan-2-one with 1,2-dithiolane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the dithiolane ring. Common reagents used in this synthesis include carbon disulfide and propargyl bromide, with triethylamine as a base .
Industrial Production Methods
the principles of green chemistry, such as solvent-free synthesis and the use of environmentally friendly reagents, are often applied to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The dithiolane ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithiolane derivatives
Scientific Research Applications
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one is not fully understood. it is believed to interact with various molecular targets through its dithiolane ring and carbonyl group. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: A hybrid compound with similar dithiolane and dithiane rings.
N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide: Another compound featuring a dithiolane ring.
Uniqueness
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one is unique due to its combination of a dithiolane ring and a diphenylbutanone moiety.
Properties
CAS No. |
925208-20-4 |
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Molecular Formula |
C19H18OS2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
3-(1,3-dithiolan-2-ylidene)-4,4-diphenylbutan-2-one |
InChI |
InChI=1S/C19H18OS2/c1-14(20)17(19-21-12-13-22-19)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18H,12-13H2,1H3 |
InChI Key |
YWIROEFSTYUZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C1SCCS1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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